
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole is a brominated heterocyclic compound featuring a triazole ring substituted with a bromo and a difluoromethyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
作用机制
Target of Action
Compounds with similar structures have been known to exhibit wide-spectrum antimicrobial properties .
Mode of Action
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation, where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . These processes have been used to transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Biochemical Pathways
The compound’s difluoromethyl group could potentially interact with various biochemical pathways, influencing the function of proteins and other biomolecules .
Pharmacokinetics
The compound’s physical properties, such as its density (19±01 g/cm3), boiling point (1852±400 °C at 760 mmHg), and vapor pressure (10±03 mmHg at 25°C) could potentially influence its bioavailability .
Result of Action
The compound’s difluoromethyl group could potentially induce changes at the molecular level, influencing the function of proteins and other biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other chemical substances can affect the compound’s stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(difluoromethyl)-1H-1,2,4-triazole. This can be achieved through the reaction of 1-(difluoromethyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, reaction temperature, and bromine concentration are optimized to maximize the efficiency of the bromination reaction.
化学反应分析
Types of Reactions: 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form bromate or bromide ions.
Reduction: The compound can be reduced to remove the bromo group, resulting in the formation of 1-(difluoromethyl)-1H-1,2,4-triazole.
Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Bromate (BrO3-) or bromide (Br-) ions.
Reduction: 1-(difluoromethyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole is unique due to its combination of bromo and difluoromethyl groups on the triazole ring. Similar compounds include:
3-Chloro-1-(difluoromethyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
1-(Difluoromethyl)-1H-1,2,4-triazole: Lacks the bromo group.
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of difluoromethyl.
属性
IUPAC Name |
3-bromo-1-(difluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF2N3/c4-2-7-1-9(8-2)3(5)6/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOLCYBOSNUNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-86-8 |
Source


|
| Record name | 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
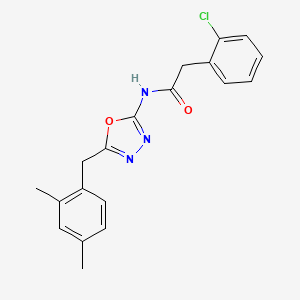
![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)
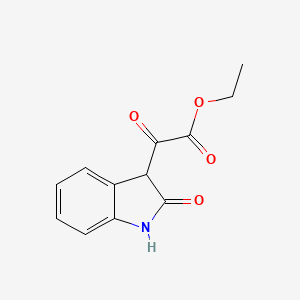
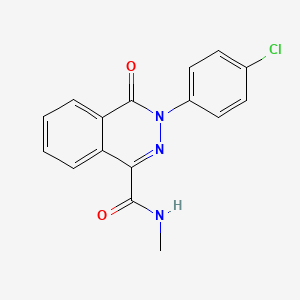
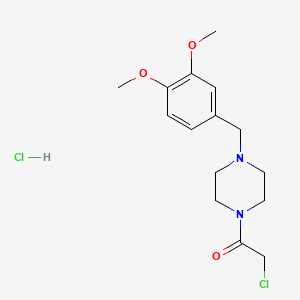
![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-phenylacetamide](/img/structure/B2779389.png)
![4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2779391.png)
![Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate](/img/structure/B2779392.png)
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)
![(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779395.png)
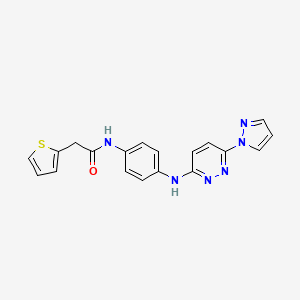

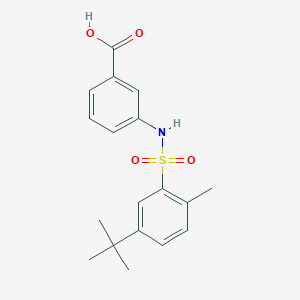
![(2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride](/img/structure/B2779401.png)
